4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate
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Overview
Description
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate is an organic compound with the molecular formula C14H11NO6 It is a carbonate ester derived from 4-hydroxymethylphenol and 4-nitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate typically involves the reaction of 4-hydroxymethylphenol with 4-nitrophenyl chloroformate. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for scale-up, such as continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield 4-hydroxymethylphenol and 4-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The carbonate group can be substituted by nucleophiles such as amines or alcohols to form corresponding carbamates or carbonates
Common Reagents and Conditions
Hydrolysis: Water or aqueous sodium hydroxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Amines or alcohols in the presence of a base like triethylamine
Major Products
Hydrolysis: 4-Hydroxymethylphenol and 4-nitrophenol.
Reduction: 4-(Hydroxymethyl)phenyl 4-aminophenyl carbonate.
Substitution: Corresponding carbamates or carbonates depending on the nucleophile used
Scientific Research Applications
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: It can be used in the preparation of polycarbonate resins and other polymeric materials with specific properties.
Bioconjugation: The compound can be used to modify biomolecules, such as proteins and peptides, for various biochemical applications.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate primarily involves its reactivity as a carbonate ester. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new carbon-nitrogen or carbon-oxygen bonds. This reactivity is exploited in organic synthesis and bioconjugation applications .
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-nitrophenyl carbonate: Similar structure but lacks the hydroxymethyl group.
4-(Hydroxymethyl)phenyl phenyl carbonate: Similar structure but lacks the nitro group.
4-Nitrophenyl phenyl carbonate: Similar structure but lacks the hydroxymethyl group.
Uniqueness
4-(Hydroxymethyl)phenyl 4-nitrophenyl carbonate is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct reactivity and potential for diverse applications. The hydroxymethyl group can participate in additional reactions, such as oxidation to form aldehydes or carboxylic acids, while the nitro group can be reduced to an amino group, providing further functionalization options .
Properties
CAS No. |
334999-60-9 |
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Molecular Formula |
C14H11NO6 |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
[4-(hydroxymethyl)phenyl] (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C14H11NO6/c16-9-10-1-5-12(6-2-10)20-14(17)21-13-7-3-11(4-8-13)15(18)19/h1-8,16H,9H2 |
InChI Key |
GSZVZHAOKPYSRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CO)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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